molecular formula C10H11NO3 B1518682 3-(4-Carbamoylphenyl)propanoic acid CAS No. 1018600-38-8

3-(4-Carbamoylphenyl)propanoic acid

Cat. No. B1518682
CAS RN: 1018600-38-8
M. Wt: 193.2 g/mol
InChI Key: AMGMGROSBGZBCX-UHFFFAOYSA-N
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Description

“3-(4-Carbamoylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12N2O2 . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of propanol from propanoic acid involves two steps: esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .


Molecular Structure Analysis

The molecular structure of “3-(4-Carbamoylphenyl)propanoic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D chemical structure image of “3-(4-Carbamoylphenyl)propanoic acid” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

Carboxylic acids, such as “3-(4-Carbamoylphenyl)propanoic acid”, exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . They can undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .

Scientific Research Applications

Based on the information available from the search results, here is a comprehensive analysis of the scientific research applications of 3-(4-Carbamoylphenyl)propanoic acid:

Antimicrobial Activity

This compound has been synthesized and characterized for its potential antimicrobial activity against a variety of pathogenic bacterial and fungal organisms. The derivatives of 3-(4-Carbamoylphenyl)propanoic acid could play a significant role in developing new antimicrobial agents .

Human PHD-2 Inhibition

3-(4-Carbamoylphenyl)propanoic acid derivatives have been evaluated as inhibitors of human Prolyl Hydroxylase Domain-2 (PHD-2), which is involved in the regulation of hypoxia-inducible factors (HIF). These inhibitors could be beneficial for treating anemia and other hypoxia-related diseases .

Propionic Acid Production

The compound is also being studied for its role in the biological production of propionic acid, which has important biotechnological applications. Advances in genetic and metabolic engineering, immobilization techniques, and efficient bioreactor systems are being explored to enhance propionic acid production using this compound .

Food Preservation

Propanoic acid derivatives, including 3-(4-Carbamoylphenyl)propanoic acid, are approved by organizations like the FDA for use as antibacterial food additive preservatives in animal feed and food for human consumption. This application highlights its importance in food safety and shelf-life extension .

Anti-inflammatory Activity

The compound’s derivatives are being researched for their anti-inflammatory properties. They could potentially be used to reduce pain, body temperature in fever, signs of inflammation, and even slow the development of cancers in certain models .

Pharmaceutical Testing

3-(4-Carbamoylphenyl)propanoic acid is available for purchase as a high-purity reference standard for pharmaceutical testing. This ensures accurate results in research and development processes within the pharmaceutical industry .

Future Directions

Research into the potential applications of “3-(4-Carbamoylphenyl)propanoic acid” and related compounds is ongoing. For instance, new metal–organic coordination complexes have been synthesized through hydrothermal reactions of flexible 3-(4-(carboxymethoxy)phenyl) propanoic acid .

Mechanism of Action

Target of Action

The primary target of 3-(4-Carbamoylphenyl)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of the hypoxia-inducible transcription factors (HIFs), which mediate the body’s response to low oxygen conditions .

Mode of Action

3-(4-Carbamoylphenyl)propanoic acid interacts with its target, the HIF PHD enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing it from carrying out its normal function . The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.

Biochemical Pathways

The inhibition of HIF PHD enzymes by 3-(4-Carbamoylphenyl)propanoic acid affects the hypoxia-inducible factor pathway . Under normal oxygen conditions, HIFs are rapidly degraded via the ubiquitin-proteasome pathway . When the activity of hif phd enzymes is inhibited, this degradation is prevented, leading to an accumulation of hifs . This can result in the activation of a variety of genes involved in response to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Result of Action

The inhibition of HIF PHD enzymes by 3-(4-Carbamoylphenyl)propanoic acid leads to an accumulation of HIFs, which can activate a variety of genes involved in the body’s response to hypoxia . This can have a range of effects at the molecular and cellular level, depending on the specific genes that are activated .

properties

IUPAC Name

3-(4-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-2,4-5H,3,6H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGMGROSBGZBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018600-38-8
Record name 3-(4-carbamoylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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